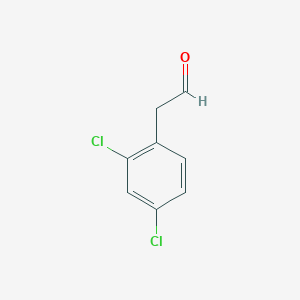

(2,4-Dichlorophenyl)acetaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,4-5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJDYUOVXFOHQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40580270 | |

| Record name | (2,4-Dichlorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40580270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30067-11-9 | |

| Record name | (2,4-Dichlorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40580270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of (2,4-Dichlorophenyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a focused examination of the key physical properties of (2,4-Dichlorophenyl)acetaldehyde, specifically its boiling point and density. While this compound is a valuable intermediate in various synthetic pathways, publicly available experimental data on its physical characteristics are notably scarce. This document addresses this gap by not only summarizing the available information but also by providing detailed, field-proven methodologies for the experimental determination of these crucial parameters. Understanding these properties is fundamental for its safe handling, process optimization, and successful application in research and development.

Introduction to this compound

This compound, with the CAS number 30067-11-9 and a molecular formula of C₈H₆Cl₂O, is an aromatic aldehyde of significant interest in organic synthesis.[1] Its structure, featuring a reactive aldehyde group and a dichlorinated phenyl ring, makes it a versatile precursor for the synthesis of a range of more complex molecules, including potential pharmaceutical agents and other specialty chemicals.

The physical properties of a compound, such as its boiling point and density, are critical for a variety of applications. They dictate the appropriate conditions for storage, handling, and reaction scale-up. For instance, knowledge of the boiling point is essential for purification by distillation and for defining the thermal limits of a reaction to prevent degradation. Similarly, density is a key parameter for mass-to-volume conversions and for understanding the compound's behavior in multi-phase systems.

Physical Properties of this compound

A comprehensive search of scientific literature and chemical databases reveals a lack of experimentally determined values for the boiling point and density of this compound. This is not uncommon for specialized chemical intermediates that may not have undergone extensive physical characterization.

In the absence of experimental data, computational methods can provide estimated values. However, it is crucial to recognize that these are predictions and should be verified experimentally for any critical applications.

Table 1: Summary of Physical Properties for this compound

| Physical Property | Experimental Value | Predicted/Estimated Value | Source |

| Boiling Point | Not Available | Not Readily Available | - |

| Density | Not Available | Not Readily Available | - |

| Molecular Weight | - | 189.04 g/mol | [1][2] |

| Molecular Formula | - | C₈H₆Cl₂O | [1][2] |

The lack of readily available data underscores the importance of the experimental protocols detailed in the subsequent sections of this guide.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a pure compound, the boiling point is a characteristic constant at a given pressure and can be a useful indicator of purity.

Causality Behind Experimental Choices

The choice of method for boiling point determination depends on the quantity of the substance available and its expected thermal stability. For a research-grade compound like this compound, where sample conservation is often a priority, a micro-boiling point determination method is preferable to distillation of a large volume. The capillary method is a widely accepted and reliable technique for this purpose. It is crucial to use a calibrated thermometer and to control the heating rate to ensure an accurate reading. A slow heating rate near the expected boiling point allows the system to reach thermal equilibrium, leading to a more precise measurement.

Detailed Step-by-Step Methodology for Micro-Boiling Point Determination

This protocol outlines the capillary method for determining the boiling point of a liquid sample.

Materials:

-

Sample of this compound

-

Melting point apparatus (Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Small-diameter glass tube (e.g., a shortened NMR tube)

-

Thermometer (calibrated)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or silicone oil (for Thiele tube)

Procedure:

-

Sample Preparation: Introduce a small amount of the liquid this compound into the small-diameter glass tube, sufficient to create a column of liquid approximately 1-2 cm in height.

-

Capillary Insertion: Place a capillary tube, with its open end downwards, into the liquid in the glass tube.

-

Apparatus Setup: Attach the glass tube to a calibrated thermometer using a rubber band or a wire. The bottom of the glass tube should be level with the thermometer bulb.

-

Heating:

-

Thiele Tube: Immerse the thermometer and the attached sample tube in the mineral oil within the Thiele tube, ensuring the oil level is above the sample. Begin to heat the side arm of the Thiele tube gently with a Bunsen burner.

-

Digital Apparatus: Place the assembly into the heating block of the digital melting point apparatus.

-

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of the air trapped inside.

-

Equilibrium: Continue to heat slowly until a continuous and rapid stream of bubbles is observed. This indicates that the vapor of the liquid has displaced all the air from the capillary tube.

-

Boiling Point Reading: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling ceases and the liquid just begins to enter the capillary tube is the boiling point of the sample. Record the temperature at this moment.

-

Repeat: For accuracy, allow the apparatus to cool further, then reheat to obtain a second reading. The two values should be in close agreement.

Experimental Workflow Diagram

Caption: Workflow for Micro-Boiling Point Determination.

Experimental Determination of Density

The density of a substance is its mass per unit volume. It is an intrinsic physical property that can also serve as an indicator of purity.

Causality Behind Experimental Choices

The determination of density for a liquid sample like this compound is most accurately performed using a pycnometer or a digital density meter. The pycnometer method is a classical and highly accurate gravimetric procedure that relies on determining the mass of a precisely known volume of the liquid. The key to accuracy lies in the precise calibration of the pycnometer's volume and careful temperature control, as density is temperature-dependent. For routine measurements, a calibrated glass pipette and a high-precision analytical balance can also provide a reasonably accurate density value, especially when working with small sample volumes.

Detailed Step-by-Step Methodology for Density Determination using a Pycnometer

Materials:

-

Sample of this compound

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatic water bath

-

Distilled water

-

Acetone (for cleaning and drying)

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and then with distilled water. Dry it completely.

-

Mass of Empty Pycnometer: Accurately weigh the clean, dry, and empty pycnometer on the analytical balance. Record this mass (m₁).

-

Mass of Pycnometer with Water: Fill the pycnometer with distilled water and place it in the thermostatic water bath set to a specific temperature (e.g., 20°C or 25°C) until it reaches thermal equilibrium. The water level should be adjusted to the mark on the capillary. Remove the pycnometer from the bath, carefully wipe the outside dry, and weigh it. Record this mass (m₂).

-

Volume of Pycnometer: The volume of the pycnometer (V) at the specified temperature can be calculated using the known density of water (ρ_water) at that temperature: V = (m₂ - m₁) / ρ_water

-

Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with the this compound sample, bring it to the same temperature in the water bath, adjust the liquid level, dry the exterior, and weigh it. Record this mass (m₃).

-

Density Calculation: The density of the sample (ρ_sample) can now be calculated: ρ_sample = (m₃ - m₁) / V

Conclusion

References

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of (2,4-Dichlorophenyl)acetaldehyde

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2,4-Dichlorophenyl)acetaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, detailed experimental protocols for its acquisition, and a thorough interpretation of the spectral data. Our approach is grounded in fundamental NMR principles and established methodologies to ensure scientific integrity and practical applicability.

Introduction: The Significance of Structural Elucidation

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its precise structural characterization is paramount for quality control, reaction monitoring, and regulatory compliance. ¹H NMR spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, enabling the unambiguous identification and purity assessment of the compound. This guide will walk you through the complete workflow of ¹H NMR analysis for this specific molecule.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum is predicted based on the distinct chemical environments of the protons in the this compound molecule. The structure consists of a dichlorinated benzene ring, a methylene group (-CH₂), and an aldehyde group (-CHO).

Caption: Molecular structure of this compound with proton designations.

Chemical Shift Predictions

The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.[1]

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-6 | 7.4 - 7.5 | Doublet (d) | 1H |

| H-5 | 7.2 - 7.3 | Doublet of doublets (dd) | 1H |

| H-3 | 7.1 - 7.2 | Doublet (d) | 1H |

| CH₂ (Ha, Ha') | 3.7 - 3.9 | Doublet (d) | 2H |

| CHO (Hb) | 9.7 - 9.8 | Triplet (t) | 1H |

Rationale for Predictions

-

Aromatic Protons (H-3, H-5, H-6): These protons resonate in the typical aromatic region of 7-8 ppm.[2] The electron-withdrawing nature of the two chlorine atoms deshields these protons, shifting them downfield.

-

H-6: This proton is ortho to the acetaldehyde substituent and will appear as a doublet due to coupling with H-5.

-

H-5: This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets.

-

H-3: This proton is ortho to a chlorine atom and will appear as a doublet from coupling with H-5.

-

-

Methylene Protons (CH₂): These protons are adjacent to the aromatic ring and the aldehyde group. Their chemical shift is expected around 3.7-3.9 ppm. They will appear as a doublet due to coupling with the aldehydic proton.

-

Aldehydic Proton (CHO): The proton of the aldehyde group is highly deshielded and is expected to appear far downfield in the 9-10 ppm region.[2] It will be split into a triplet by the two adjacent methylene protons.

Experimental Protocol for ¹H NMR Spectrum Acquisition

A standardized and meticulously followed protocol is crucial for obtaining a high-quality, reproducible ¹H NMR spectrum.

Sample Preparation

Proper sample preparation is the foundation of a successful NMR experiment.[3][4]

Materials:

-

This compound (5-25 mg)[5]

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃), ~0.6-0.7 mL[5]

-

High-quality 5 mm NMR tube and cap

-

Pasteur pipette

-

Small vial

Procedure:

-

Weighing: Accurately weigh 5-25 mg of the this compound sample into a clean, dry vial.[5]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5] Chloroform-d is a common choice for its excellent solubilizing properties for many organic compounds.

-

Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.

-

Transfer: Carefully transfer the clear solution into the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Caption: NMR data processing workflow.

Interpretation of the ¹H NMR Spectrum

A thorough analysis of the processed spectrum involves examining the chemical shifts, integration values, and multiplicity of the signals to confirm the structure of this compound.

-

Signal 1 (δ ≈ 9.7-9.8 ppm): A triplet with an integration of 1H, corresponding to the aldehydic proton (CHO). The triplet multiplicity arises from coupling with the two adjacent methylene protons.

-

Signal 2 (δ ≈ 7.4-7.5 ppm): A doublet with an integration of 1H, assigned to the aromatic proton H-6.

-

Signal 3 (δ ≈ 7.2-7.3 ppm): A doublet of doublets with an integration of 1H, corresponding to the aromatic proton H-5.

-

Signal 4 (δ ≈ 7.1-7.2 ppm): A doublet with an integration of 1H, assigned to the aromatic proton H-3.

-

Signal 5 (δ ≈ 3.7-3.9 ppm): A doublet with an integration of 2H, corresponding to the methylene protons (-CH₂). The doublet splitting is due to coupling with the single aldehydic proton.

Potential Impurities and Artifacts

-

Water: A broad singlet around 1.5-1.6 ppm in CDCl₃ may indicate the presence of water.

-

Residual Solvent: A peak at δ ≈ 7.26 ppm for CHCl₃ will be present.

-

Starting Materials: Depending on the synthetic route, signals from unreacted starting materials may be observed.

-

Oxidation Product: The presence of (2,4-Dichlorophenyl)acetic acid can be identified by a broad singlet for the carboxylic acid proton (δ > 10 ppm) and a singlet for the methylene protons around 3.6 ppm.

Conclusion

This guide has provided a comprehensive framework for the ¹H NMR analysis of this compound. By combining theoretical predictions with robust experimental protocols and a systematic approach to data interpretation, researchers can confidently elucidate and verify the structure of this important chemical intermediate. The methodologies described herein are fundamental to ensuring the quality and integrity of chemical synthesis and drug development processes.

References

-

The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

SpectraBase. (n.d.). N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0000990). Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

UT Health San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

-

eMagRes. (n.d.). NMR Data Processing. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

SpectraBase. (n.d.). acetic acid, [[1-[(4-chlorophenyl)methyl]-1H-benzimidazol-2-yl]thio]-, 2-[(E)-(3,4-dichlorophenyl)methylidene]hydrazide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Wiley-VCH. (2002). NMR Spectroscopy: Data Acquisition. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

-

McGill University. (n.d.). Welcome to the NMR tutorials - Analyzing NMR data. Retrieved from [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of (2,4-Dichlorophenyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of (2,4-Dichlorophenyl)acetaldehyde. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages foundational NMR principles, empirical data from analogous structures, and established substituent effects to predict and interpret its ¹³C NMR chemical shifts. This predictive analysis serves as a robust framework for researchers engaged in the synthesis, characterization, and quality control of this and related compounds.

Introduction: The Structural Significance of this compound and the Role of ¹³C NMR

This compound is a halogenated aromatic aldehyde of interest in organic synthesis and as a potential building block in the development of pharmaceutical agents and other bioactive molecules. The precise structural elucidation of such compounds is paramount to understanding their reactivity, purity, and biological activity.

¹³C NMR spectroscopy is an indispensable analytical technique for determining the carbon framework of organic molecules.[1] Each unique carbon atom in a molecule resonates at a distinct frequency in a magnetic field, providing a "fingerprint" of the carbon skeleton. The precise resonance frequency, or chemical shift (δ), is highly sensitive to the local electronic environment of the carbon nucleus. By analyzing these chemical shifts, we can deduce critical information about hybridization, connectivity, and the electronic influence of neighboring atoms and functional groups.

This guide will systematically deconstruct the this compound molecule to predict the chemical shift of each of its eight unique carbon atoms.

Molecular Structure and Predicted Spectral Features

The structure of this compound comprises a disubstituted benzene ring and an acetaldehyde side chain. The presence of two chlorine atoms and an acetaldehyde group breaks the symmetry of the phenyl ring, resulting in six distinct aromatic carbon signals and two signals for the side-chain carbons.

Diagram: Molecular Structure of this compound with Carbon Numbering

Caption: Numbering scheme for the carbon atoms in this compound.

Predictive Analysis of ¹³C NMR Chemical Shifts

The prediction of ¹³C NMR chemical shifts is grounded in the principle of additivity of substituent chemical shifts (SCS). We will use benzene (δ ≈ 128.5 ppm) as the base value for the aromatic carbons and acetaldehyde for the side-chain carbons, and then apply corrections based on the electronic effects of the substituents.

The Acetaldehyde Side Chain (C1' and C2')

The acetaldehyde moiety consists of a methylene carbon (C1') and a carbonyl carbon (C2').

-

C2' (Carbonyl Carbon): The carbonyl carbon of an aldehyde is highly deshielded due to the strong electron-withdrawing effect of the double-bonded oxygen atom. Aldehydic carbonyl carbons typically resonate in the range of 190-200 ppm.[1] For acetaldehyde itself, the carbonyl carbon appears around 200 ppm. In phenylacetaldehyde, this value is similar. The 2,4-dichlorophenyl group is electron-withdrawing, which might slightly deshield C2', but this effect is transmitted through a saturated carbon (C1') and is expected to be minimal.

-

Predicted Shift for C2': ~198-202 ppm

-

-

C1' (Methylene Carbon): This sp³-hybridized carbon is attached to the aromatic ring and the carbonyl group. In ethylbenzene, the methylene carbon is at approximately 29 ppm. The adjacent carbonyl group in this compound will cause a significant downfield shift. For phenylacetaldehyde, the methylene carbon is observed around 50 ppm. The electron-withdrawing nature of the dichlorophenyl ring is expected to have a minor deshielding effect on C1'.

-

Predicted Shift for C1': ~48-52 ppm

-

The 2,4-Dichlorophenyl Ring (C1-C6)

To predict the chemical shifts of the aromatic carbons, we will start with the chemical shift of benzene (128.5 ppm) and apply the known additive effects of the chloro and acetaldehyde substituents.

Substituent Effects on Benzene Ring Carbons:

| Substituent | C-ipso (ppm) | C-ortho (ppm) | C-meta (ppm) | C-para (ppm) |

| -Cl | +6.2 | +0.4 | +1.3 | -1.9 |

| -CH₂CHO (estimated from -CH₂CH₃) | +15.6 | -0.5 | 0.0 | -2.6 |

-

C1 (ipso-carbon to -CH₂CHO): This carbon is deshielded by the alkyl group.

-

Base: 128.5 ppm

-

Effect of -CH₂CHO (ipso): +15.6 ppm

-

Effect of -Cl (ortho): +0.4 ppm

-

Effect of -Cl (meta): +1.3 ppm

-

Predicted Shift for C1: ~145.8 ppm

-

-

C2 (ipso-carbon to -Cl): This carbon is deshielded by the directly attached chlorine.

-

Base: 128.5 ppm

-

Effect of -Cl (ipso): +6.2 ppm

-

Effect of -CH₂CHO (ortho): -0.5 ppm

-

Effect of -Cl (meta): +1.3 ppm

-

Predicted Shift for C2: ~135.5 ppm

-

-

C3: This carbon is meta to the -CH₂CHO group and ortho to a -Cl group.

-

Base: 128.5 ppm

-

Effect of -CH₂CHO (meta): 0.0 ppm

-

Effect of -Cl (ortho): +0.4 ppm

-

Effect of -Cl (para): -1.9 ppm

-

Predicted Shift for C3: ~127.0 ppm

-

-

C4 (ipso-carbon to -Cl): This carbon is deshielded by the attached chlorine.

-

Base: 128.5 ppm

-

Effect of -Cl (ipso): +6.2 ppm

-

Effect of -CH₂CHO (para): -2.6 ppm

-

Effect of -Cl (ortho): +0.4 ppm

-

Predicted Shift for C4: ~132.5 ppm

-

-

C5: This carbon is meta to both the -CH₂CHO and a -Cl group.

-

Base: 128.5 ppm

-

Effect of -CH₂CHO (meta): 0.0 ppm

-

Effect of -Cl (meta): +1.3 ppm

-

Effect of -Cl (ortho): +0.4 ppm

-

Predicted Shift for C5: ~130.2 ppm

-

-

C6: This carbon is ortho to the -CH₂CHO group and meta to a -Cl group.

-

Base: 128.5 ppm

-

Effect of -CH₂CHO (ortho): -0.5 ppm

-

Effect of -Cl (para): -1.9 ppm

-

Effect of -Cl (meta): +1.3 ppm

-

Predicted Shift for C6: ~127.4 ppm

-

Summary of Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted chemical shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2' | ~198-202 | Aldehydic carbonyl, highly deshielded. |

| C1 | ~145.8 | Aromatic, ipso to -CH₂CHO, deshielded. |

| C2 | ~135.5 | Aromatic, ipso to -Cl, deshielded. |

| C4 | ~132.5 | Aromatic, ipso to -Cl, deshielded. |

| C5 | ~130.2 | Aromatic, CH. |

| C3 | ~127.0 | Aromatic, CH. |

| C6 | ~127.4 | Aromatic, CH. |

| C1' | ~48-52 | Aliphatic CH₂, adjacent to aromatic ring and carbonyl. |

Diagram: Predicted ¹³C NMR Spectrum of this compound

Caption: A visual representation of the predicted ¹³C NMR spectrum.

Experimental Protocol for ¹³C NMR Acquisition

For the empirical validation of these predictions, the following experimental protocol is recommended.

Sample Preparation

-

Dissolution: Accurately weigh approximately 50-100 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆). Chloroform-d (CDCl₃) is often a suitable first choice for its ability to dissolve a wide range of organic compounds.

-

Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most deuterated solvents are available with TMS already added.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling is typically used for ¹³C NMR.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds between pulses allows for the relaxation of the carbon nuclei.

-

Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied to obtain the final spectrum.

Diagram: Experimental Workflow for ¹³C NMR Analysis

Caption: A streamlined workflow for acquiring and analyzing a ¹³C NMR spectrum.

Conclusion

This in-depth technical guide provides a robust, theory-backed prediction of the ¹³C NMR chemical shifts for this compound. The presented analysis, based on established substituent effects and data from analogous compounds, offers a reliable starting point for the interpretation of experimental data. The detailed experimental protocol further equips researchers with the necessary methodology to obtain high-quality spectra for structural verification and purity assessment. As with any predictive model, empirical verification is the gold standard, and the data herein should be used to guide and confirm experimental findings.

References

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Phenylacetaldehyde (FDB012238). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of. Retrieved from [Link]

-

Fiveable. (n.d.). Ortho-Substituted Benzenes Definition - Organic Chemistry Key Term. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Characteristic Infrared Absorption Bands of (2,4-Dichlorophenyl)acetaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the characteristic Fourier-Transform Infrared (FTIR) absorption bands of (2,4-Dichlorophenyl)acetaldehyde. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document elucidates the correlation between the molecule's structural features and its infrared spectrum. By dissecting the contributions of the aldehyde moiety, the methylene bridge, and the 1,2,4-trisubstituted dichlorophenyl ring, we present a detailed roadmap for spectral interpretation. This guide emphasizes the causality behind spectral features, offering field-proven insights into identifying and characterizing this compound with high fidelity.

Introduction: The Structural and Spectroscopic Identity of this compound

This compound is a significant chemical intermediate whose purity and identity are critical for subsequent applications, particularly in the synthesis of pharmaceuticals and agrochemicals. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for its structural verification. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its structure. The resulting spectrum is a unique fingerprint, directly correlated to the molecule's functional groups and overall architecture.

This guide will systematically deconstruct the IR spectrum of this compound by examining the distinct vibrational modes of its primary components:

-

The Aldehyde Group (-CHO): A key functional group with highly characteristic absorptions.

-

The Methylene Bridge (-CH₂-): The aliphatic linker between the aromatic and aldehyde groups.

-

The 1,2,4-Trisubstituted Phenyl Ring: An aromatic system whose substitution pattern and halogen substituents create a unique spectral signature.

Molecular Structure and Key Vibrational Units

To effectively interpret the IR spectrum, it is essential to first visualize the molecule's structure and identify the bonds and functional groups that will give rise to absorption bands.

Figure 2: A robust workflow for acquiring and validating an FTIR spectrum.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Causality: A properly functioning spectrometer is the foundation of reliable data.

-

Action: Ensure the FTIR spectrometer (e.g., equipped with a DTGS detector) is powered on and has reached thermal equilibrium. Perform necessary instrument performance and calibration checks as per manufacturer guidelines.

-

-

Sample Preparation (Liquid/Low-Melting Solid):

-

Causality: The sample must be presented to the IR beam as a thin, uniform film to prevent total absorption and ensure adherence to the Beer-Lambert law.

-

Action (Thin Film Method): Place one to two drops of neat this compound between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin capillary film, ensuring no air bubbles are present.

-

-

Background Collection:

-

Causality: This is a critical self-validating step. A background spectrum of the ambient environment (atmospheric H₂O and CO₂) and the salt plates must be collected and subtracted from the sample spectrum to isolate the absorptions of the analyte.

-

Action: Place the empty, clean salt plates (or an empty sample holder for other methods) into the sample compartment. Collect a background spectrum (interferogram). Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio.

-

-

Sample Spectrum Collection:

-

Causality: Acquiring the sample data under identical conditions as the background ensures accurate subtraction.

-

Action: Place the prepared sample into the sample compartment. Using the same acquisition parameters (e.g., Resolution: 4 cm⁻¹ , Scans: 32-64 , Range: 4000-400 cm⁻¹ ), collect the sample spectrum. The instrument software will automatically perform the Fourier transform and ratio the sample interferogram against the background interferogram to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Causality: Systematic analysis ensures all spectral features are accounted for.

-

Action: Process the resulting spectrum (e.g., baseline correction if necessary). Identify and label the peaks corresponding to the characteristic functional groups as detailed in Section 4 of this guide. Compare the obtained spectrum against a known reference or the expected values to confirm the compound's identity and purity.

-

Conclusion

The infrared spectrum of this compound provides a wealth of structural information. The unambiguous identification of this molecule relies on the concurrent observation of several key features: the very strong carbonyl (C=O) absorption near 1725 cm⁻¹ , the characteristic aldehydic C-H stretching doublet around 2830 cm⁻¹ and 2730 cm⁻¹ , and the strong out-of-plane C-H bending bands near 880-810 cm⁻¹ that confirm the 1,2,4-trisubstitution pattern of the aromatic ring. By following the analytical framework and the robust experimental protocol outlined in this guide, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their scientific endeavors.

References

-

Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Available at: [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Available at: [Link]

-

University of Calgary. (n.d.). Table of IR Absorptions. Chem 351 and 353 Resources. Available at: [Link]

-

University of Wisconsin-Platteville. (n.d.). IR: Aldehydes. IR Spectroscopy Tutorial. Available at: [Link]

-

LibreTexts Chemistry. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

-

Kiefer, J., & Ivanova, B. B. (2015). Is 1,2,4 trisubstituted benzene active in the range 680~720 cm-1? ResearchGate. Available at: [Link]

-

Sohrab, R. (1963). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Proceedings of the Oklahoma Academy of Science, 43, 183-187. Available at: [Link]

-

LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of (2,4-Dichlorophenyl)acetaldehyde

Introduction

(2,4-Dichlorophenyl)acetaldehyde is a significant chemical intermediate and a potential metabolite of various industrial and agricultural compounds, including the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D).[1] Its detection and unambiguous identification in complex matrices are of paramount importance in environmental monitoring, toxicology, and drug metabolism studies. Mass spectrometry (MS), particularly coupled with gas chromatography (GC-MS), stands as the definitive analytical technique for this purpose. A thorough understanding of the compound's fragmentation behavior under electron ionization (EI) is critical for confident structural elucidation and method development.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway

Electron ionization is a high-energy ionization technique that induces reproducible fragmentation, creating a unique "fingerprint" for a given molecule.[2] The fragmentation of this compound is primarily dictated by the interplay between the aldehyde functional group and the dichlorinated aromatic ring.

The molecular ion ([M]•+) of this compound, with a nominal mass of 188 u (for the 35Cl isotopes), is expected to be observed. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and its chlorine-containing fragments, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, which is a hallmark of dichlorinated compounds.

The principal fragmentation pathways are anticipated to be initiated by cleavages alpha to the carbonyl group and benzylic cleavage, driven by the formation of stable carbocations and radicals.

Key Fragmentation Pathways

-

Alpha-Cleavage: Aldehydes commonly undergo cleavage of the bonds adjacent to the carbonyl group.[3][4]

-

Loss of a Hydrogen Radical (H•): This leads to the formation of a stable acylium ion at m/z 187/189/191 . This [M-1]⁺ ion is often a prominent peak in the mass spectra of aldehydes.[5]

-

Loss of the Formyl Radical (•CHO): Cleavage of the bond between the carbonyl carbon and the methylene bridge results in the loss of a 29 u radical, generating the dichlorobenzyl cation at m/z 159/161/163 . This is a highly favorable fragmentation due to the formation of a resonance-stabilized benzylic carbocation.

-

-

Benzylic Cleavage and Rearrangements: The bond between the alpha and beta carbons is a benzylic position, making it susceptible to cleavage.

-

Formation of the Tropylium Ion: The dichlorobenzyl cation (m/z 159/161/163) can undergo rearrangement to a highly stable dichlorotropylium ion. This tropylium ion is a common feature in the mass spectra of compounds containing a benzyl moiety.

-

Loss of Chlorine: The dichlorotropylium ion can subsequently lose a chlorine radical to form a chlorotropylium ion at m/z 124/126 . Further loss of the second chlorine atom can lead to the tropylium ion at m/z 91 .

-

-

Other Fragmentations:

-

Loss of CO: The acylium ion (m/z 187) can lose a neutral molecule of carbon monoxide (28 u) to form the dichlorophenylmethyl cation at m/z 159/161/163 , converging with the pathway from the loss of the formyl radical.

-

Cleavage of the Aromatic Ring: While less common, fragmentation of the aromatic ring can occur, leading to smaller fragments.

-

The following diagram illustrates the predicted major fragmentation pathways of this compound.

Caption: Predicted EI-MS fragmentation of this compound.

Tabulated Summary of Predicted Key Fragments

| m/z (35Cl) | Ion Structure | Proposed Fragmentation Pathway | Notes |

| 188 | [C₈H₆Cl₂O]•+ | Molecular Ion | Exhibits characteristic M, M+2, M+4 isotopic pattern. |

| 187 | [C₈H₅Cl₂O]⁺ | Loss of H• from the aldehyde group. | Formation of a stable acylium ion. |

| 159 | [C₇H₅Cl₂]⁺ | Loss of •CHO from the molecular ion or loss of CO from the [M-H]⁺ ion. | Formation of a resonance-stabilized dichlorobenzyl/tropylium ion. This is expected to be a major, if not the base, peak. |

| 124 | [C₇H₅Cl]⁺ | Loss of a Cl• from the dichlorotropylium ion. | |

| 91 | [C₇H₇]⁺ | Loss of a Cl• from the chlorotropylium ion. | The classic tropylium ion, common in the spectra of aromatic compounds. |

| 29 | [CHO]⁺ | Alpha-cleavage. | The formyl cation. |

Experimental Protocol: GC-MS Analysis

For researchers aiming to confirm this fragmentation pattern, the following provides a robust starting point for a GC-MS methodology.

1. Sample Preparation:

- Prepare a stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.

- Create a series of dilutions to determine the optimal concentration for analysis, typically in the low to mid ng/µL range.

2. Gas Chromatography (GC) Conditions:

- Injector: Splitless mode at 250°C.

- Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent, is recommended.

- Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

- Oven Program:

- Initial temperature: 80°C, hold for 1 minute.

- Ramp: 15°C/min to 280°C.

- Final hold: 5 minutes at 280°C.

3. Mass Spectrometry (MS) Conditions:

- Ion Source: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Acquisition Mode: Full scan from m/z 40 to 300.

- Solvent Delay: 3-4 minutes to prevent filament damage from the solvent front.

The following diagram outlines the experimental workflow.

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The EI-MS fragmentation of this compound is predicted to be dominated by characteristic cleavages related to the aldehyde functionality and the formation of a stable dichlorotropylium ion. The most significant fragments are expected at m/z 187 ([M-H]⁺), and the dichlorobenzyl/tropylium ion at m/z 159, which is a strong candidate for the base peak. The presence of two chlorine atoms provides an additional layer of confirmation through the distinctive isotopic patterns of chlorine-containing fragments. This predictive guide, grounded in the established principles of mass spectrometry, offers a robust framework for the identification and characterization of this compound in complex analytical scenarios.

References

- U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.

-

Chemistry LibreTexts. (2021, December 10). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Fragmentation (mass spectrometry). Retrieved from [Link]

-

INCHEM. (1997). Dichlorophenoxyacetic, 2,4- acid (Pesticide residues in food: 1997 Part II Toxicological & Environmental). Retrieved from [Link]

Sources

- 1. 939. Dichlorophenoxyacetic, 2,4- acid (Pesticide residues in food: 1997 Part II Toxicological & Environmental) [inchem.org]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Stability and Storage of (2,4-Dichlorophenyl)acetaldehyde for Researchers and Drug Development Professionals

Preamble: Navigating the Data Scarcity for (2,4-Dichlorophenyl)acetaldehyde

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its dichlorinated phenyl ring and reactive aldehyde functionality make it a versatile building block. However, a comprehensive, publicly available dataset detailing its specific stability profile and optimal storage conditions is notably scarce. This guide, therefore, leverages fundamental principles of organic chemistry and data from analogous compounds, primarily phenylacetaldehyde, to provide a robust framework for its handling and storage. The recommendations herein are designed to ensure the integrity and purity of this compound in a research and development setting, with the explicit understanding that these are inferred guidelines pending specific empirical studies.

The Chemical Profile of this compound: An Inherent Reactivity

This compound possesses a chemical structure that predisposes it to several degradation pathways. The core of its reactivity lies in the aldehyde functional group, which is highly susceptible to chemical transformations.[1][2] The presence of a phenyl ring with two electron-withdrawing chlorine atoms further modulates this reactivity.

Key Structural Features Influencing Stability:

-

Aldehyde Group (-CHO): The polarized carbon-oxygen double bond makes the carbonyl carbon highly electrophilic and a target for nucleophiles.[3] Aldehydes are generally more reactive than ketones due to less steric hindrance and a greater partial positive charge on the carbonyl carbon.[1][2][4]

-

α-Hydrogens: The hydrogens on the carbon adjacent to the carbonyl group are acidic and can be abstracted, leading to enolate formation and subsequent reactions like aldol condensation or polymerization.

-

(2,4-Dichlorophenyl) Ring: The two chlorine atoms are electron-withdrawing, which is expected to increase the electrophilicity of the carbonyl carbon, potentially enhancing its susceptibility to nucleophilic attack compared to unsubstituted phenylacetaldehyde.

Potential Degradation Pathways: A Mechanistic Perspective

Based on the chemistry of phenylacetaldehyde and general aldehyde reactivity, several degradation pathways can be anticipated for this compound.[5][6]

-

Oxidation: The aldehyde group is readily oxidized to a carboxylic acid.[5] In the presence of atmospheric oxygen, this compound can be converted to (2,4-Dichlorophenyl)acetic acid. This process can be accelerated by light and trace metal impurities.

-

Polymerization/Aldol Condensation: Phenylacetaldehyde is known to polymerize upon standing, becoming more viscous.[6][7] This is often due to aldol-type condensation reactions initiated by trace amounts of acid or base. The lability of the benzylic alpha-proton in phenylacetaldehyde contributes to this instability.[5] this compound likely shares this characteristic.

-

Hydration: In the presence of water, aldehydes can form hydrates, which are geminal diols.[8] While often reversible, this can introduce impurities. The stability of these hydrates is enhanced by the presence of electron-withdrawing groups on the aromatic ring.[8]

The following diagram illustrates these potential degradation pathways.

Caption: Potential degradation pathways for this compound.

Recommended Storage Conditions: A Proactive Approach to Preservation

To mitigate the aforementioned degradation pathways, stringent storage conditions are paramount. The following recommendations are extrapolated from best practices for storing phenylacetaldehyde and other reactive aldehydes.[6][9][10]

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C)[9] | Reduces the rate of all chemical reactions, including oxidation and polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen)[9] | Prevents oxidation by atmospheric oxygen. |

| Light | Store in an amber or opaque container in the dark | Minimizes light-catalyzed degradation. |

| Container | Tightly sealed, appropriate container (e.g., amber glass bottle with a secure cap)[6][10] | Prevents exposure to air and moisture. |

| Purity | Use high-purity grade and avoid introducing contaminants | Trace impurities (acids, bases, metal ions) can catalyze degradation. |

| Incompatible Materials | Store away from strong oxidizing agents, strong bases, strong acids, and amines.[6] | Prevents vigorous and potentially hazardous reactions. |

Experimental Protocols: Ensuring Integrity in Handling and Use

Adherence to meticulous handling procedures is as critical as proper storage for maintaining the quality of this compound.

Protocol for Aliquoting and Short-Term Storage

This protocol is designed to minimize exposure to atmospheric oxygen and moisture when accessing the bulk compound.

-

Preparation:

-

Move the sealed container of this compound from refrigerated storage to a desiccator and allow it to equilibrate to room temperature. This prevents condensation of moisture on the cold container surface upon opening.

-

Prepare all necessary glassware (e.g., vials for aliquots) by oven-drying and cooling under a stream of inert gas or in a desiccator.

-

Ensure a ready supply of dry inert gas (Argon or Nitrogen).

-

-

Inert Atmosphere Transfer:

-

Perform all transfers in a fume hood.

-

Gently flush the headspace of the main container with inert gas before opening.

-

Using a clean, dry syringe or pipette, quickly transfer the desired amount of the aldehyde to the pre-prepared aliquot vials.

-

Flush the headspace of each aliquot vial with inert gas before securely sealing.

-

Flush the headspace of the main container with inert gas again before resealing.

-

-

Storage of Aliquots:

-

Label each aliquot with the compound name, concentration (if diluted), date, and your initials.

-

For short-term use (within a few days), store the sealed aliquots at 2-8 °C.

-

For longer-term storage, consider flushing the headspace with inert gas and storing at -20 °C, though a specific study on freeze-thaw stability is recommended.

-

Workflow for Use in a Reaction

This workflow minimizes the risk of degradation during experimental setup.

Caption: Recommended workflow for using this compound.

Conclusion: A Framework for Best Practices

While specific stability data for this compound remains elusive, a scientifically-grounded approach based on the known reactivity of its constituent functional groups and analogous compounds provides a reliable framework for its storage and handling. By controlling temperature, atmosphere, and light exposure, and by adhering to meticulous handling protocols, researchers can significantly mitigate the risks of degradation, thereby ensuring the purity and integrity of this valuable chemical intermediate for successful research and development outcomes. It is strongly recommended that in-house analytical monitoring (e.g., by GC or NMR) be performed periodically to assess the purity of stored material over time.

References

-

Wikipedia. Phenylacetaldehyde. Link

-

Santa Cruz Biotechnology. Phenylacetaldehyde Safety Data Sheet. Link

-

Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. Link

-

Michigan State University Department of Chemistry. Aldehydes and Ketones. Link

-

Hidalgo, F. J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. Food Chemistry: X, 2, 100037. Link

-

Fisher Scientific. Phenylacetaldehyde, stabilized Safety Data Sheet. Link

-

Delgado, et al. (2016). Reaction pathway for phenylacetaldehyde formation by phenylalanine degradation in the presence of 2‐pentenal and inhibition by m‐diphenols. ResearchGate. Link

-

ResearchGate. One‐Step Synthesis of Arylacetaldehydes from Aryl Aldehydes or Diaryl Ketones via One‐Carbon Extension by Using the System of DMSO/KOH/Zinc. Link

-

Organic Letters. Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Link

-

ChemTalk. Aldehyde Functional Group. Link

-

The John D. Walsh Company, Inc. PHENYLACETALDEHYDE Safety Data Sheet. Link

-

MDPI. Study on the Mechanism of Phenylacetaldehyde Formation in a Chinese Water Chestnut-Based Medium during the Steaming Process. Link

-

Wikipedia. Aldehyde. Link

-

Pell Wall. Phenylacetaldehyde. Link

-

Chemistry LibreTexts. 17.5: Reactivity of the Carbonyl Group: Mechanisms of Addition. Link

-

ResearchGate. Synthesis of arylacetaldehydes. Link

-

Khan Academy. Reactivity of aldehydes and ketones. Link

-

ResearchGate. Synthesis of Arylacetaldehydes by Iridium‐Catalyzed Arylation of Vinylene Carbonate with Arylboronic Acids. Link

-

Master Organic Chemistry. Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Link

-

PubMed. Synthesis of Arylacetaldehydes by Iridium-Catalyzed Arylation of Vinylene Carbonate with Arylboronic Acids. Link

-

ResearchGate. The strategies for the preparation of arylacetaldehydes. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Aldehyde Functional Group | ChemTalk [chemistrytalk.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Khan Academy [khanacademy.org]

- 5. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. pellwall.com [pellwall.com]

- 8. Aldehyde - Wikipedia [en.wikipedia.org]

- 9. fishersci.com [fishersci.com]

- 10. johndwalsh.com [johndwalsh.com]

Reactivity of the aldehyde group in (2,4-Dichlorophenyl)acetaldehyde

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in (2,4-Dichlorophenyl)acetaldehyde

Authored by a Senior Application Scientist

Foreword: The Dichotomous Reactivity of a Key Synthetic Intermediate

This compound is a pivotal intermediate in the synthesis of a wide array of organic compounds, from agrochemicals to pharmaceuticals. Its reactivity is dominated by the aldehyde functional group, a site of rich chemical versatility. However, this reactivity is profoundly modulated by the adjacent 2,4-dichlorophenyl ring. The two chlorine atoms exert strong inductive electron-withdrawing effects, enhancing the electrophilicity of the carbonyl carbon. Conversely, the bulky aromatic ring introduces significant steric hindrance, which can temper the approach of nucleophiles. This guide provides a comprehensive exploration of this chemical dichotomy, offering researchers and drug development professionals a detailed understanding of the aldehyde's behavior in key synthetic transformations. We will dissect the causality behind experimental choices and provide validated protocols to harness the full potential of this important molecule.

Molecular Profile and Electronic Considerations

This compound possesses a structure where the aldehyde group (-CHO) is separated from the aromatic ring by a methylene (-CH₂-) spacer. This spacer prevents direct conjugation of the carbonyl group with the phenyl ring, meaning the electronic effects of the chloro-substituents are primarily transmitted via induction.

-

Inductive Effect: The two chlorine atoms are highly electronegative, pulling electron density away from the phenyl ring and, by extension, from the CH₂-CHO group. This inductive withdrawal increases the partial positive charge (δ+) on the carbonyl carbon, making it a more potent electrophile compared to unsubstituted phenylacetaldehyde.[1][2]

-

Steric Hindrance: The ortho-chloro substituent and the phenyl ring itself create a sterically congested environment around the carbonyl group. This can influence the trajectory of incoming nucleophiles and may favor the use of smaller, less-hindered reagents for optimal reactivity.[1]

Synthesis of the Core Moiety

A common synthetic route to this compound involves the reaction of 2,4-dichlorobenzaldehyde with methyl acetoacetate in a process that includes a cyclization, followed by alkaline hydrolysis, acidification, and decarboxylation.[3] This multi-step synthesis highlights the importance of carefully controlled reaction conditions to achieve high purity and yield of the target aldehyde.

Key Reactions of the Aldehyde Group

The aldehyde functional group is a cornerstone of organic synthesis, primarily undergoing nucleophilic addition reactions.[4] We will explore the most synthetically relevant transformations for this compound.

Nucleophilic Addition-Elimination: A Classic Characterization

The reaction with 2,4-dinitrophenylhydrazine (2,4-DNPH), often called Brady's reagent, is a definitive test for aldehydes and ketones.[5][6] It proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form a stable, crystalline 2,4-dinitrophenylhydrazone derivative.[5][6]

The formation of a bright orange-yellow precipitate upon mixing this compound with Brady's reagent provides qualitative confirmation of the aldehyde's presence.[7] The distinct melting point of the resulting hydrazone serves as a valuable tool for identification and purity assessment.

Experimental Protocol: Formation of this compound 2,4-dinitrophenylhydrazone

-

Reagent Preparation: Prepare Brady's reagent by dissolving 0.5 g of 2,4-dinitrophenylhydrazine in 2.5 mL of concentrated sulfuric acid, then cautiously adding this solution to a mixture of 4 mL of water and 15 mL of 95% ethanol.

-

Reaction: In a test tube, dissolve approximately 50 mg of this compound in 1 mL of ethanol.

-

Addition: Add 1.5 mL of Brady's reagent to the aldehyde solution.

-

Observation: Agitate the mixture. A positive test is indicated by the rapid formation of a yellow to deep orange precipitate.

-

Isolation: Allow the mixture to stand for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the crystals with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2,4-dinitrophenylhydrazone.

-

Characterization: Dry the purified crystals and determine their melting point for comparison with literature values.

Carbon-Carbon Bond Formation: The Wittig Reaction

The Wittig reaction is a powerful and reliable method for converting aldehydes into alkenes with a high degree of regiocontrol.[8][9][10] The reaction involves a phosphonium ylide (the Wittig reagent) which acts as a carbon nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The transformation is driven by the formation of the highly stable triphenylphosphine oxide byproduct.

For this compound, this reaction provides a direct route to substituted styrenes, which are valuable building blocks in polymer and pharmaceutical chemistry. The stereochemical outcome ((E) vs. (Z) alkene) depends largely on the stability of the ylide used.[11]

Logical Workflow for a Wittig Olefination

Sources

- 1. brainkart.com [brainkart.com]

- 2. m.youtube.com [m.youtube.com]

- 3. CN102992974A - Synthesis method of 2,4-dichlorophenyl acetaldehyde - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. Wittig Reaction [organic-chemistry.org]

Methodological & Application

Application Notes & Protocols: The Role of (2,4-Dichlorophenyl) Moiety in Miconazole Synthesis

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of Miconazole, a widely used imidazole-based antifungal agent. The focus is on the strategic use of precursors containing the (2,4-dichlorophenyl) moiety, which is fundamental to the structure and activity of Miconazole. While the synthesis can be approached from various starting materials, this guide details the most established and industrially relevant pathways, which primarily utilize derivatives of 2,4-dichloroacetophenone.

Miconazole's efficacy stems from its ability to inhibit the fungal enzyme lanosterol 14α-demethylase, a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] This disruption leads to increased membrane permeability and ultimately, fungal cell death. The presence of the two dichlorinated phenyl rings is crucial for the molecule's lipophilicity and binding affinity to the enzyme's active site.

The core of Miconazole synthesis revolves around the construction of a central intermediate: α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol .[2] This pivotal molecule is then further functionalized to yield the final Miconazole product. This guide will elucidate the synthesis of this key intermediate and its subsequent conversion.

Part 1: Synthesis of the Key Intermediate: α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol

The most common and well-documented route to α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol begins with 2,4-dichloroacetophenone. This is typically a two-step process involving halogenation followed by N-alkylation of imidazole and subsequent reduction, or reduction followed by N-alkylation.

Logical Workflow for Intermediate Synthesis

Caption: Alternative synthetic routes to the key intermediate.

Protocol 1: Synthesis of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol via Route 1b

This protocol details the synthesis starting from 1-(2,4-dichlorophenyl)-2-chloroethanol, which can be prepared by the reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone. This method is often favored due to potentially cleaner reactions and simpler purification steps.[2]

Step 1: Preparation of 1-(2,4-Dichlorophenyl)-2-chloroethanol (if not commercially available)

-

Rationale: The reduction of the ketone to a secondary alcohol is a critical step. Sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) are commonly used as they are selective reducing agents for ketones in the presence of other functional groups.

-

Procedure:

-

Dissolve 2-chloro-1-(2,4-dichlorophenyl)ethanone in a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add NaBH₄ or KBH₄ portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the excess borohydride by the slow addition of dilute acid (e.g., 1M HCl) until the effervescence ceases.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Step 2: N-Alkylation of Imidazole

-

Rationale: This step involves a nucleophilic substitution where the nitrogen of imidazole displaces the chlorine atom of 1-(2,4-dichlorophenyl)-2-chloroethanol. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to deprotonate the imidazole, enhancing its nucleophilicity. The use of a phase-transfer catalyst like polyethylene glycol (PEG) can improve reaction rates and yields.[3][4]

-

Procedure:

-

To a reaction vessel, add imidazole, a solvent such as N,N-Dimethylformamide (DMF) or toluene, a base (e.g., sodium hydroxide flakes), and a phase-transfer catalyst (e.g., PEG-600).[4]

-

Heat the mixture to a specified temperature (e.g., 50-55°C) with stirring.

-

Slowly add a solution of 1-(2,4-dichlorophenyl)-2-chloroethanol in the same solvent.

-

After the addition, raise the temperature (e.g., to 110-115°C) and maintain for several hours (e.g., 4 hours).[4]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and add water to precipitate the crude product.

-

Collect the solid by filtration, wash with water until neutral, and dry.

-

Recrystallize the crude product from a suitable solvent like toluene or ethanol to obtain pure α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol.[3][4]

-

Table 1: Comparison of Reaction Conditions for N-Alkylation

| Parameter | Method A[3] | Method B[4] |

| Starting Material | 1-(2,4-dichlorophenyl)-2-chloroethanol | 2-chloro-1-(2,4'-dichlorophenyl)-ethanol |

| Base | 50% Sodium Hydroxide | Caustic Soda Flakes |

| Solvent | Toluene | DMF |

| Catalyst | PEG-400 | PEG-600 |

| Temperature | 70°C | 110-115°C |

| Time | 6 hours | 4 hours |

| Yield | 82.3% | Not specified, but suitable for industrial production |

Part 2: Synthesis of Miconazole from the Key Intermediate

The final step in the synthesis of Miconazole is the O-alkylation of the hydroxyl group of the intermediate with 2,4-dichlorobenzyl chloride.

Logical Workflow for Miconazole Synthesis

Caption: Final step in the synthesis of Miconazole.

Protocol 2: O-Alkylation to Yield Miconazole

-

Rationale: This is a Williamson ether synthesis where the alkoxide, formed by deprotonating the alcohol intermediate, acts as a nucleophile and attacks the electrophilic carbon of 2,4-dichlorobenzyl chloride. A strong, non-nucleophilic base like sodium hydride (NaH) is typically required to generate the alkoxide in an anhydrous polar aprotic solvent.

-

Procedure:

-

Suspend sodium hydride in an anhydrous solvent like DMF or THF in a flask under an inert atmosphere (e.g., nitrogen).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol in the same anhydrous solvent.

-

Allow the mixture to stir at room temperature for about an hour to ensure complete formation of the alkoxide.

-

Slowly add a solution of 2,4-dichlorobenzyl chloride in the same solvent.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the Miconazole product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude Miconazole can be purified by column chromatography or by conversion to its nitrate salt for crystallization and enhanced stability.

-

Part 3: Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All procedures should be carried out in a well-ventilated fume hood.

-

Reagent Handling:

-

Sodium Hydride (NaH): Highly reactive and flammable. Reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Chlorinated Organic Compounds: These are generally toxic and should be handled with care to avoid inhalation and skin contact.

-

Solvents (DMF, Toluene): These are flammable and have associated health risks. Avoid inhalation and contact.

-

Conclusion

The synthesis of Miconazole is a multi-step process that hinges on the successful preparation and subsequent alkylation of the key intermediate, α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. The choice of reagents, solvents, and reaction conditions is critical for achieving high yields and purity. The protocols outlined in these notes are based on established and peer-reviewed methods, providing a solid foundation for researchers in the field of medicinal chemistry and drug development. Careful adherence to these procedures and safety precautions is essential for successful and safe synthesis.

References

-

Guidechem. (2024-01-08). How to synthesize Alpha-(2,4-Dichlorophenyl)-1H-Imidazole-1-Ethanol?Link

-

Chemistry Steps. Synthesis of Miconazole. Link

-

Google Patents. (2011). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. CN102010371A. Link

-

Patsnap Eureka. (2019-01-01). Preparation method of alpha-(2,4-dichlorophenyl)-1h-imidazole-1-ethanol. Link

-

PrepChem. Synthesis of 1-(2',4'-dichlorophenyl)-2-(N-imidazolyl)-ethanol. Link

-

Cuevas Yañez, E., et al. (2004). Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate. Journal of the Mexican Chemical Society, 48(1). Link

-

ChemicalBook. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. Link

-

PubChem. Miconazole. National Institutes of Health. Link

-

PubChem. (+-)-alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. National Institutes of Health. Link

Sources

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. Preparation method of alpha-(2,4-dichlorophenyl)-1h-imidazole-1-ethanol - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]

- 4. Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol [chinjmap.com]

Application Notes & Protocols: (2,4-Dichlorophenyl)acetaldehyde as a Key Intermediate for the Synthesis of Tetraconazole

Abstract: This document provides a comprehensive technical guide for the synthesis, purification, and characterization of (2,4-dichlorophenyl)acetaldehyde, a critical intermediate in the production of the broad-spectrum triazole fungicide, tetraconazole. The quality and yield of this intermediate directly influence the efficiency and cost-effectiveness of the final active pharmaceutical ingredient (API) manufacturing. The protocols herein are designed for researchers, chemists, and process development professionals, offering detailed, step-by-step methodologies grounded in established chemical principles. We will elucidate the causal relationships behind experimental choices, ensuring a robust and reproducible workflow.

Introduction: The Strategic Importance of this compound in Tetraconazole Synthesis

Tetraconazole, with the chemical name (RS)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propyl-1,1,2,2-tetrafluoroethyl ether, is a systemic fungicide belonging to the triazole class.[1][2] It is highly effective against a wide range of fungal pathogens in various crops.[1] The industrial synthesis of tetraconazole is a multi-step process where the integrity of each intermediate is paramount.[3] Among these, this compound serves as a foundational building block. Its molecular framework contains the dichlorinated phenyl ring characteristic of tetraconazole, and the acetaldehyde moiety provides the reactive handle for subsequent carbon-carbon bond formations to construct the core structure of the final molecule.

The purity of this compound is directly correlated with the impurity profile of the resulting tetraconazole. Therefore, a well-controlled and optimized synthesis of this intermediate is a critical control point in the overall manufacturing process. This guide presents a validated laboratory-scale synthesis that can be adapted for scale-up operations.

Synthesis Pathway Overview

The synthesis of tetraconazole from readily available starting materials can be logically segmented into two primary stages. The first stage focuses on the construction of the key intermediate, this compound. The second stage details the elaboration of this intermediate to the final tetraconazole product.

Caption: Overall workflow for Tetraconazole synthesis.

Stage 1: Synthesis of this compound

A common challenge in synthesizing phenylacetaldehydes is their propensity for self-condensation and polymerization, particularly under basic conditions. The presented protocol is adapted from methodologies designed to mitigate these side reactions and improve yield and purity.[1] This approach utilizes a Darzens-type condensation followed by hydrolysis and decarboxylation, which offers a robust route to the desired aldehyde.

Rationale for Reagent Selection

-

2,4-Dichlorobenzaldehyde: The primary aromatic starting material that incorporates the required dichlorophenyl moiety.

-

Methyl Acetoacetate: Serves as a two-carbon homologating agent. Its use, in place of ethyl chloroacetate, circumvents potential side reactions where the chlorine atom might react with the base.[1]

-

Sodium Methoxide (NaOMe): A strong base required to deprotonate methyl acetoacetate, forming the nucleophilic enolate for the initial condensation reaction.

-

Inorganic Base (e.g., Potassium Carbonate): Used for the subsequent hydrolysis of the intermediate ester.

-

Acid (e.g., Sulfuric Acid): Necessary for the final decarboxylation step to yield the target aldehyde.

Detailed Experimental Protocol

Step 1: Darzens-type Condensation

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 200 mL of anhydrous methanol.

-

Under a nitrogen atmosphere, add sodium methoxide (1.1-2.0 molar equivalents relative to the aldehyde) to the methanol and stir until fully dissolved.

-

In the dropping funnel, prepare a solution of 2,4-dichlorobenzaldehyde (1.0 molar equivalent) and methyl acetoacetate (1.1-3.0 molar equivalents) in 50 mL of anhydrous methanol.

-

Cool the sodium methoxide solution to 0-5 °C using an ice bath.

-

Slowly add the aldehyde/acetoacetate solution dropwise to the cooled base solution over 1 hour, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

Step 2: Alkaline Hydrolysis

-

Once the condensation is complete, prepare a 10% aqueous solution of potassium carbonate (1.0-2.0 molar equivalents relative to the initial aldehyde).

-

Add the potassium carbonate solution to the reaction mixture and heat to reflux (approx. 65-70 °C) for 2-3 hours. This step hydrolyzes the intermediate ester.

Step 3: Acidification and Decarboxylation

-

Cool the reaction mixture to room temperature.

-

Carefully and slowly add 10% sulfuric acid to the mixture with vigorous stirring. Control the addition rate to manage gas evolution (CO₂). Continue adding acid until the pH of the aqueous phase is between 2 and 3.

-

Heat the acidified mixture to reflux for 1-2 hours to ensure complete decarboxylation.

-

Cool the mixture to room temperature. The product will be in the organic phase.

Step 4: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or toluene (3 x 100 mL).

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound should be purified by vacuum distillation to yield a white or light yellow solid/oil.[1]

Expected Results

| Parameter | Expected Value |

| Appearance | White to light yellow solid or oil |

| Yield | 75-85% |

| Purity (by GC) | >98% |

Stage 2: Synthesis of Tetraconazole from the Intermediate

With pure this compound in hand, the next stage involves constructing the propanol backbone and introducing the triazole and tetrafluoroethyl ether moieties.

Synthesis Pathway Diagram

Caption: Conversion of the intermediate to Tetraconazole.

Detailed Experimental Protocol

Step 1: Formation of 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanol

This step involves a Grignard reaction, which is highly sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents must be used.

-

Prepare the Grignard reagent: In a dry 500 mL three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 molar equivalents). Add a small crystal of iodine and 50 mL of anhydrous tetrahydrofuran (THF).

-

In a dropping funnel, add a solution of 1-(chloromethyl)-1H-1,2,4-triazole (1.1 molar equivalents) in 100 mL of anhydrous THF.

-